molecular formula C11H25N B14433193 N-(3-Methylbutyl)hexan-1-amine CAS No. 78579-60-9

N-(3-Methylbutyl)hexan-1-amine

Katalognummer: B14433193
CAS-Nummer: 78579-60-9
Molekulargewicht: 171.32 g/mol
InChI-Schlüssel: PQLZIHIKBARHEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methylbutyl)hexan-1-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a hexyl chain attached to the nitrogen atom, with a 3-methylbutyl group as a substituent. Amines are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-Methylbutyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 3-methylbutyl bromide with hexylamine in the presence of a base like sodium hydroxide can yield this compound .

Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4). For example, the reduction of 3-methylbutylhexanenitrile can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methylbutyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-Methylbutyl)hexan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: Amines play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of novel drugs, such as receptor ligands and enzyme inhibitors.

    Industry: Amines are utilized in the production of polymers, catalysts, and functional materials.

Wirkmechanismus

The mechanism of action of N-(3-Methylbutyl)hexan-1-amine involves its interaction with molecular targets and pathways. Amines can act as nucleophiles, participating in various chemical reactions. They can also form hydrogen bonds and coordinate with metal ions, influencing their reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Methylbutyl)hexan-1-amine is unique due to its specific substituent groups, which can influence its reactivity and applications. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar amines .

Eigenschaften

CAS-Nummer

78579-60-9

Molekularformel

C11H25N

Molekulargewicht

171.32 g/mol

IUPAC-Name

N-(3-methylbutyl)hexan-1-amine

InChI

InChI=1S/C11H25N/c1-4-5-6-7-9-12-10-8-11(2)3/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

PQLZIHIKBARHEC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.